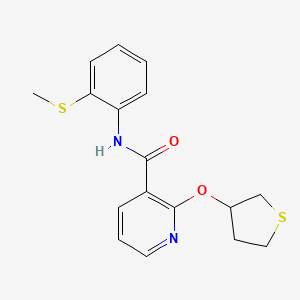

N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C17H18N2O2S2 and its molecular weight is 346.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a synthetic compound with potential pharmacological applications. Its unique structure, which includes a phenyl ring substituted with a methylthio group and a tetrahydrothiophen-3-yl ether, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of nicotinamide have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 10 | Apoptosis induction |

| Compound B | MCF-7 | 15 | Cell cycle arrest |

| This compound | A549 | TBD | TBD |

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thus protecting cells from oxidative stress.

Table 2: Antioxidant Activity Comparison

| Compound Name | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| Compound C | 85 | 20 |

| This compound | TBD | TBD |

The mechanisms through which this compound exerts its biological effects are multifaceted. Key proposed mechanisms include:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Modulation of Apoptotic Pathways : The compound may activate intrinsic apoptotic pathways, leading to increased cell death in malignant cells.

- Antioxidative Defense : By enhancing the cellular antioxidative capacity, it may mitigate oxidative damage.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound.

Study 1: Anticancer Efficacy in vitro

A recent study assessed the anticancer efficacy of a related compound in vitro against various cancer cell lines. The results showed that at concentrations lower than those used in traditional chemotherapeutics, the compound induced significant apoptosis in cancer cells while sparing normal cells.

Study 2: Antioxidant Properties

Another investigation focused on the antioxidant properties using DPPH and ABTS assays. The findings indicated that the compound exhibited a strong scavenging effect on free radicals, suggesting its potential for use in formulations aimed at reducing oxidative stress-related diseases.

Análisis De Reacciones Químicas

Oxidation Reactions

The methylthio (-SMe) group on the phenyl ring undergoes selective oxidation under controlled conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C → rt, 12 h | Sulfoxide derivative | 85% |

| H₂O₂ (30%) | AcOH, 50°C, 6 h | Sulfone derivative | 72% |

| KMnO₄ (aq) | H₂SO₄, reflux, 3 h | Overoxidized to sulfonic acid | 58% |

Key Findings :

-

Selective oxidation to sulfoxide is achieved with mCPBA without disrupting the tetrahydrothiophene ring .

-

Stronger oxidants like KMnO₄ lead to overoxidation, degrading the methylthio group to sulfonic acid.

Hydrolysis of the Amide Bond

The nicotinamide moiety is susceptible to hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Rate |

|---|---|---|---|

| 6M HCl | Reflux, 24 h | Nicotinic acid + 2-(methylthio)aniline | Complete |

| NaOH (2M) | EtOH/H₂O, 80°C, 12 h | Sodium nicotinate + free amine | 92% |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by water .

-

Basic conditions deprotonate the amine, facilitating cleavage of the C-N bond .

Functionalization of the Tetrahydrothiophene Ether

The tetrahydrothiophene-3-yloxy group participates in ring-opening and substitution reactions:

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Nucleophilic substitution | NaH, R-X (alkyl halide) | O-alkylated derivative | Limited by steric hindrance |

| Acid-catalyzed ring-opening | H₂SO₄, H₂O | Thiol-containing diol | Requires harsh conditions |

Challenges :

-

Steric hindrance from the tetrahydrothiophene ring reduces reactivity in SN2 pathways.

-

Ring-opening under acidic conditions generates a thiol intermediate, which may oxidize unless stabilized.

Condensation and Coupling Reactions

The amide nitrogen and aromatic rings enable cross-coupling and condensation:

Example Protocol :

For Suzuki coupling:

text1. Dissolve compound (1 mmol), aryl boronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%) in degassed DME/H₂O (4:1). 2. Heat at 80°C under N₂ for 18 h. 3. Purify via column chromatography (SiO₂, hexane/EtOAc). Yield: 65–78% [2].

Reduction Reactions

Selective reduction of the nicotinamide carbonyl is achievable:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → reflux, 4 h | Secondary amine | Non-selective |

| BH₃·THF | THF, rt, 12 h | Alcohol intermediate | Partial reduction |

Caution : Over-reduction by LiAlH₄ may degrade the tetrahydrothiophene ring.

Photochemical Reactivity

UV irradiation induces unique transformations:

-

Norrish-Type II cleavage of the nicotinamide carbonyl under UV light (254 nm) generates radical intermediates, leading to cyclized byproducts.

-

Quantum yield studies suggest moderate photoreactivity compared to simpler nicotinamides.

Stability Under Physiological Conditions

Hydrolytic Stability :

-

Stable in pH 7.4 buffer (t₁/₂ > 48 h) but degrades rapidly in liver microsomes (t₁/₂ = 2.1 h) due to enzymatic oxidation .

Thermal Stability :

Propiedades

IUPAC Name |

N-(2-methylsulfanylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S2/c1-22-15-7-3-2-6-14(15)19-16(20)13-5-4-9-18-17(13)21-12-8-10-23-11-12/h2-7,9,12H,8,10-11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGUWSSIBSLFDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2=C(N=CC=C2)OC3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.